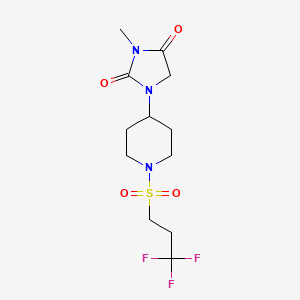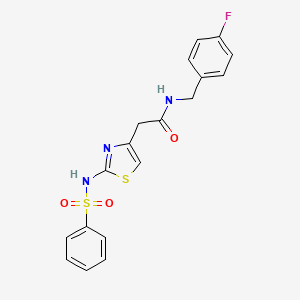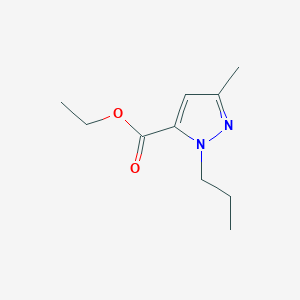methylamine hydrochloride CAS No. 1216762-11-6](/img/structure/B2912340.png)
[(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including ion channels and receptors
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets
Biochemical Pathways
Adamantane derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Adamantan-1-yl)methylmethylamine hydrochloride . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability.
实验室实验的优点和局限性
ADMET has several advantages for use in lab experiments. It is a highly specific compound, which allows for precise targeting of the sigma-1 receptor. It is also stable and can be easily synthesized, making it a cost-effective option for research. However, ADMET also has some limitations. It has a relatively short half-life, which can make it difficult to study its effects over long periods. Additionally, ADMET has not been extensively studied in vivo, which limits its potential applications in drug development.
未来方向
There are several future directions for the study of ADMET. One area of research is the development of ADMET analogs with improved pharmacokinetic properties. Another area of research is the study of ADMET in vivo, which may provide further insights into its potential applications in drug development. Additionally, ADMET may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression, which warrants further investigation.
合成方法
The synthesis of ADMET involves the reaction of amantadine with 2,2-dimethylpropylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield [(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride.
科学研究应用
ADMET has been studied extensively for its potential use in drug development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis. ADMET has been shown to modulate the activity of the sigma-1 receptor, which has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
属性
IUPAC Name |
N-(1-adamantylmethyl)-N,2,2-trimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)11-18(4)12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,5-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHREAXMMHURNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)
![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2912266.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
![3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912271.png)



![ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/no-structure.png)
![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912277.png)